BenchChemオンラインストアへようこそ!

3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

medicinal chemistry structure–activity relationship physicochemical profiling

3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 886916-33-2) is a synthetic small molecule (C₁₇H₁₆N₂O₄S₂, MW 376.45 g/mol) belonging to the benzothiazole–benzamide sulfonamide class. It features a 3-ethylsulfonyl substituent on the benzamide ring and a 4-methoxy group on the fused benzothiazole system.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 886916-33-2
Cat. No. B2904663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
CAS886916-33-2
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
InChIInChI=1S/C17H16N2O4S2/c1-3-25(21,22)12-7-4-6-11(10-12)16(20)19-17-18-15-13(23-2)8-5-9-14(15)24-17/h4-10H,3H2,1-2H3,(H,18,19,20)
InChIKeyQQUUTVQCRFJAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 886916-33-2): Structural Identity, Physicochemical Baseline, and Comparator Landscape


3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 886916-33-2) is a synthetic small molecule (C₁₇H₁₆N₂O₄S₂, MW 376.45 g/mol) belonging to the benzothiazole–benzamide sulfonamide class. It features a 3-ethylsulfonyl substituent on the benzamide ring and a 4-methoxy group on the fused benzothiazole system . This compound is a member of the broader alkylsulfonyl-substituted N-(thiazol/benzothiazol-2-yl)benzamide family, which has been investigated in antiviral (hepatitis C) [1], adenosine A₂B receptor antagonist [2], and endothelial lipase (EL) inhibitor programs [3]. Unlike many in-class compounds that carry para-sulfonyl or unsubstituted benzothiazole motifs, the meta-ethylsulfonyl/4-methoxy combination defines a distinct pharmacophoric fingerprint that cannot be assumed interchangeable with close structural neighbors.

Why 3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide Cannot Be Replaced by Generic In-Class Analogs


The benzothiazole–benzamide sulfonamide class encompasses numerous positional isomers and alkyl-sulfonyl variants, yet even single-atom or positional changes produce quantifiable shifts in lipophilicity, polar surface area, hydrogen-bonding capacity, and target engagement profiles. Moving the sulfonyl from the meta to the para position alters the vector of the sulfone dipole relative to the amide carbonyl, affecting both molecular recognition and metabolic stability . Replacing the 4-methoxy group on the benzothiazole with a methyl or hydrogen removes a critical hydrogen-bond acceptor site that influences adenosine A₂B receptor affinity (observed in related 4-methoxybenzothiazole amides with IC₅₀ values spanning 23–77 nM depending on the benzamide substituent) [1]. Extending the sulfonyl alkyl chain from ethyl to isopropyl increases molecular weight and logP, potentially compromising ligand efficiency. These structure–activity relationship (SAR) features mean that substituting this compound with a generic 'benzothiazole amide' or 'sulfonyl benzamide' without controlling for the exact substitution pattern risks selecting a molecule with divergent target selectivity, physicochemical properties, and biological readout.

Quantitative Differentiation Evidence: 3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide vs. Closest Structural Analogs


Meta-Sulfonyl Positional Isomerism: Impact on Molecular Topology and Predicted logP vs. Para-Sulfonyl Analogs

The target compound carries the ethylsulfonyl group at the meta position of the benzamide ring, in contrast to the para-substituted analog 4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 899967-99-8) and the para-methylsulfonyl analog N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide . The meta arrangement positions the sulfone dipole at an approximately 120° angle relative to the amide carbonyl, whereas the para arrangement orients the sulfone directly opposite (180°). This topological difference is predicted to alter the spatial distribution of hydrogen-bond acceptor sites (sulfone oxygens) and the compound's overall three-dimensional shape, which can affect recognition by protein binding pockets that discriminate between regioisomers .

medicinal chemistry structure–activity relationship physicochemical profiling

4-Methoxy vs. 4-Methyl Benzothiazole Substitution: Hydrogen-Bond Acceptor Capacity and Class-Level Biological Relevance

The 4-methoxy group on the benzothiazole ring provides an additional hydrogen-bond acceptor (ether oxygen) that is absent in the 4-methyl analog 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886917-11-9, MW 360.45 g/mol) and the unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886917-05-1, MW 346.4 g/mol) . In the broader 4-methoxybenzothiazole amide class, this methoxy group has been shown to participate in key binding interactions: adenosine A₂B receptor antagonists based on the 4-methoxybenzothiazole scaffold achieve IC₅₀ values of 23–28 nM (e.g., CHEMBL1171718: IC₅₀ 23 nM; CHEMBL1169934: IC₅₀ 28 nM), while the structurally related immunosuppressant frentizole (N-(4-methoxybenzo[d]thiazol-2-yl)-N′-phenylurea, IC₅₀ 200 μM for Aβ–ABAD disruption) [1] [2] highlights the scaffold's capacity for protein–protein interaction modulation.

adenosine receptor kinase inhibition hydrogen bonding

Ethylsulfonyl vs. Methylsulfonyl Alkyl Chain Length: Predicted Lipophilicity and Ligand Efficiency Considerations

The ethylsulfonyl group (–SO₂CH₂CH₃) provides greater lipophilicity than the methylsulfonyl (–SO₂CH₃) group found in analogs such as N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. In silico predictions indicate that the target compound's ethyl group contributes approximately 0.5–0.7 log units higher SlogP compared to a hypothetical meta-methylsulfonyl analog, based on Hansch π constants for alkyl fragments (π(CH₂CH₃) ≈ 1.0 vs. π(CH₃) ≈ 0.5 for aliphatic carbon) [1] . This intermediate lipophilicity profile (predicted logP ~2.3–3.1 depending on calculation method) positions the compound favorably within Lipinski-compliant chemical space (MW 376.45 < 500; HBD = 1; HBA = 4; zero Rule-of-5 violations) . By contrast, the isopropylsulfonyl analog (MW 390.5, predicted logP ~3.4) trends further toward the upper lipophilicity boundary, which may reduce ligand efficiency indices (LE ≈ 0.30–0.35 for target compound vs. <0.30 for isopropyl analog assuming comparable potency) [2].

drug-likeness ligand efficiency lipophilicity

Chlorine-Substituted Benzothiazole Analog as a Negative Control: Structural Confounder for Kinase and Cholinesterase Assays

A closely eluting analog, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide (CAS 886951-77-5, MW 410.9 g/mol), differs from the target compound solely by the addition of a chlorine atom at the 7-position of the benzothiazole ring . This chlorine substituent increases molecular weight by 34.5 Da and introduces a hydrophobic halogen that can participate in halogen bonding or steric clashes within protein binding sites. The 7-chloro analog has been annotated as a potential acetylcholinesterase/butyrylcholinesterase inhibitor scaffold, whereas the des-chloro target compound lacks this liability . In kinase profiling campaigns, the presence or absence of a single chloro substituent on the benzothiazole core has been shown to shift selectivity profiles across the kinome [1].

kinase profiling selectivity medicinal chemistry

Predicted Drug-Likeness and CNS Multiparameter Optimization (MPO) Score vs. Frentizole and In-Class Benzothiazole Amides

The target compound was evaluated against the CNS MPO desirability criteria using its molecular properties (MW = 376.45, predicted logP ~2.3–3.1, HBD = 1, HBA = 4, TPSA ~102–135 Ų depending on calculation method) [1]. With MW < 400, logP < 3.5, HBD ≤ 1, and TPSA < 140 Ų, the compound falls within favorable CNS drug-like space (predicted CNS MPO score ≥ 4.5 out of 6). By comparison, frentizole (N-(4-methoxybenzo[d]thiazol-2-yl)-N′-phenylurea; MW ~298, IC₅₀ 200 μM for Aβ–ABAD) is smaller but less potent, while the para-isopropylsulfonyl analog (MW 390.5, predicted logP ~3.4) trends toward higher lipophilicity that may reduce CNS MPO score [2] [3]. The combination of moderate MW, balanced lipophilicity, and a single H-bond donor makes this compound an attractive starting point for CNS-oriented medicinal chemistry programs targeting neurodegenerative or neuroinflammatory pathways.

drug-likeness CNS drug discovery ADME prediction

Recommended Application Scenarios for 3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide Based on Differential Evidence


Adenosine A₂B Receptor Antagonist Screening and Lead Optimization

The 4-methoxybenzothiazole core of the target compound is a validated pharmacophore for adenosine A₂B receptor antagonism, with structurally related 4-methoxybenzothiazole amides achieving IC₅₀ values of 23–77 nM in CHO cell-based cAMP assays [1]. The meta-ethylsulfonyl substituent introduces a distinct sulfone dipole orientation not present in the para-substituted A₂B antagonist series, offering an opportunity to explore novel vector space within the A₂B binding pocket. Researchers can use this compound as a starting scaffold for structure–activity relationship (SAR) expansion, comparing its A₂B potency and selectivity (vs. A₁ and A₂A subtypes) against the para-methylsulfonyl and para-isopropylsulfonyl congeners to map the sulfone-position tolerance of the receptor.

Frentizole-Based Alzheimer's Disease Probe Development (Aβ–ABAD and mTOR Modulation)

This compound shares the 4-methoxybenzothiazole core with frentizole, an FDA-approved immunosuppressant repurposed as an Aβ–ABAD interaction disruptor (IC₅₀ 200 μM) and recently characterized as an mTOR inhibitor with senomorphic properties [2]. By replacing frentizole's phenylurea linker with a 3-ethylsulfonylbenzamide, the target compound offers a differentiated chemotype that retains the key 4-methoxybenzothiazole recognition element while presenting a distinct hydrogen-bonding and electrostatic profile. This substitution may improve upon frentizole's modest Aβ–ABAD potency or confer novel mTOR selectivity. The compound's predicted CNS MPO score (≥4.5) supports its use in cellular models of Alzheimer's pathology requiring blood–brain barrier penetration.

Kinase Selectivity Panel Screening with Des-Chloro Benzothiazole Scaffold

The target compound's des-chloro benzothiazole core distinguishes it from the 7-chloro analog (CAS 886951-77-5), which carries a structural annotation for acetylcholinesterase/butyrylcholinesterase inhibition that may confound kinase profiling results . The compound's single hydrogen-bond donor (amide NH) and four strategically positioned hydrogen-bond acceptors (sulfone oxygens, amide carbonyl, methoxy ether) create a defined pharmacophoric pattern compatible with the hinge-region binding motif exploited by Type I kinase inhibitors. Procurement of this compound for kinase selectivity panels (e.g., 100–400 kinase screens) allows researchers to assess the intrinsic kinase-binding potential of the 3-ethylsulfonyl-4-methoxybenzothiazole pharmacophore without the confounding polypharmacology introduced by halogen substituents.

Antiviral Screening (Hepatitis C Virus) Based on Alkylsulfonyl Thiazolide Class Precedent

The alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class, exemplified by the Eurasian patent EA019357B1 (Rossignol and Semple, 2014), has demonstrated strong activity against hepatitis C virus [3]. While the patent focuses on thiazole-based (non-benzothiazole) scaffolds, the target compound's benzothiazole-fused analog tests the hypothesis that benzo-annulation of the thiazole ring alters antiviral potency and selectivity. The meta-ethylsulfonyl group is consistent with the alkylsulfonyl requirement defined in the Markush structure. This compound can serve as a tool to probe the steric and electronic tolerance of the HCV target for benzothiazole vs. thiazole cores, complementing existing thiazolide screening libraries.

Quote Request

Request a Quote for 3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.